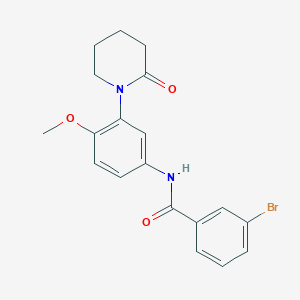

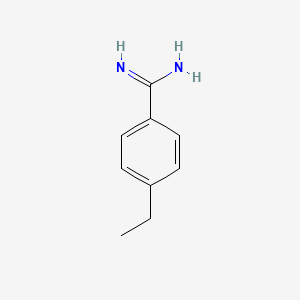

3-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

3-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide and its derivatives have been explored for their pharmacological potential through in silico and experimental studies. These compounds have been synthesized and assessed for their cytotoxicity using organisms like Artemia salina and Daphnia magna. Moreover, their antimicrobial activity has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential in developing novel pharmacological agents (Rosca, 2020).

Antipsychotic Agents

The compound and related structures have been studied for their antidopaminergic properties, offering insights into their potential as atypical antipsychotic agents. These studies have explored the synthesis and evaluation of these compounds, assessing their efficacy in vitro and in vivo, thereby underlining their significance in investigating dopamine D-2 mediated responses and their application in receptor binding studies (Högberg et al., 1990).

Antimicrobial and Antifungal Activities

The derivatives of 3-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide have shown promising results in antimicrobial and antifungal screenings. Research indicates these compounds can significantly inhibit the growth of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities. This property is crucial for the development of anti-microbial agents with antibiofilm properties, potentially contributing to the treatment of infections caused by these pathogens (Limban, Marutescu, & Chifiriuc, 2011).

Photosensitizers for Photodynamic Therapy

Exploratory studies have also been conducted on the application of derivatives in photodynamic therapy (PDT), particularly in the treatment of cancer. These studies have focused on understanding the photophysical and photochemical properties of such compounds, assessing their potential as photosensitizers. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them promising candidates for Type II photosensitizers in PDT, highlighting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Properties

Some benzamide derivatives have been synthesized and tested for their anticonvulsant activity. The testing involved standard screening methods, showing that specific analogues were either equipotent with or more potent than phenytoin, a commonly used anticonvulsant drug. This finding suggests the therapeutic potential of these compounds in managing seizure disorders (Mussoi et al., 1996).

Wirkmechanismus

Target of Action

It’s known that similar compounds have shown affinity towards multiple receptors .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Similar compounds have shown diverse biological activities, indicating potential bioavailability .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that similar compounds have shown diverse biological activities in various environments .

Eigenschaften

IUPAC Name |

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBMAZXLKRSPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)

![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)

![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)

![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2915977.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)

![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)